molecular formula C24H24N4O3 B11274365 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11274365
M. Wt: 416.5 g/mol
InChI Key: TZFSOYWXAGOTHB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a phenylpyridazine moiety, and a piperidine carboxamide group

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H24N4O3/c29-24(25-14-17-8-10-21-22(13-17)31-16-30-21)19-7-4-12-28(15-19)23-11-9-20(26-27-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,13,19H,4,7,12,14-16H2,(H,25,29)

InChI Key

TZFSOYWXAGOTHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Phenylpyridazine Moiety: The phenylpyridazine can be prepared via a condensation reaction between hydrazine derivatives and benzaldehyde derivatives, followed by cyclization.

    Coupling Reactions: The benzodioxole and phenylpyridazine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is unique due to its combination of a benzodioxole ring, a phenylpyridazine moiety, and a piperidine carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

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